molecular formula C13H20ClN3O4S B2413598 1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride CAS No. 1798731-56-2

1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride

Cat. No.: B2413598
CAS No.: 1798731-56-2
M. Wt: 349.83
InChI Key: JDEZOJWCBXGJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety

Preparation Methods

The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The nitrobenzenesulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the ethanamine moiety through amination reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst use .

Chemical Reactions Analysis

1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S.ClH/c1-10(14)11-6-8-15(9-7-11)21(19,20)13-4-2-12(3-5-13)16(17)18;/h2-5,10-11H,6-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEZOJWCBXGJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.